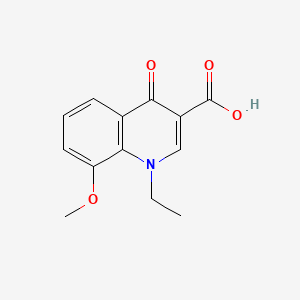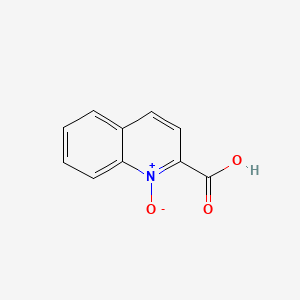
N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide
説明
“N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 . It is used for research purposes and is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . The compound can be synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, and 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a planar 2H-chromene ring system . The maximum deviation of this system is 0.059 Å . The ring system is inclined at a dihedral angle of 17.50° with respect to the mean plane .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. The compound has been used as a starting material for the synthesis of new heterocycles, which have shown potential antiproliferative activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 268–270°C . The compound’s 1H NMR and 13C NMR spectra have been reported .科学的研究の応用
Antioxidant Activity
- N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide and related coumarin derivatives have been studied for their antioxidant activities. For instance, the antioxidant activity of synthesized coumarins was evaluated using methods like DPPH, hydrogen peroxide, and nitric oxide radical, compared with ascorbic acid (Kadhum et al., 2011). These findings highlight the potential of these compounds in combating oxidative stress.
Antibacterial and Antifungal Activity
- Some studies have focused on the antibacterial and antifungal properties of this compound derivatives. The compounds were found to be valuable inhibitors of bacterial strains, suggesting their potential in antibacterial therapies (Aziz‐ur‐Rehman et al., 2015). Another study reported the antibacterial effects of newly synthesized derivatives of 4-hydroxy-chromen-2-one, highlighting their potential in combating bacterial infections (Behrami & Dobroshi, 2019).
Anticancer Activity
- This compound derivatives have been evaluated for their anticancer activities. For example, certain novel 3,4,5-trimethoxyphenyl coumarin derivatives displayed inhibitory activity against human cancer cell lines, suggesting their potential use in cancer treatment (Shi et al., 2020).
Synthesis and Structural Studies
- There has been significant research into the synthesis and structural elucidation of this compound and its derivatives. Studies have focused on their synthesis, characterization, and molecular properties (Al-Amiery et al., 2016). These studies are crucial for understanding the chemical nature and potential applications of these compounds.
Antiestrogenic Activity
- Some studies have explored the antiestrogenic activity of certain coumarin derivatives. For example, 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides were synthesized as part of developing new nonsteroidal antiestrogens, indicating their potential use in treating estrogen-dependent conditions (Almutairi et al., 2020).
Antimicrobial Activity
- The antimicrobial activity of coumarinyl Schiff base derivatives has been reported, demonstrating potential inhibition against various bacterial strains (Mishra et al., 2014). This aspect of this compound derivatives can be valuable in developing new antimicrobial agents.
将来の方向性
特性
IUPAC Name |
N-(6-bromo-2-oxochromen-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6(14)13-9-5-7-4-8(12)2-3-10(7)16-11(9)15/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCWHDKEYMEEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CC(=C2)Br)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308027 | |
| Record name | N-(6-Bromo-2-oxo-2H-1-benzopyran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33404-13-6 | |
| Record name | 33404-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(6-Bromo-2-oxo-2H-1-benzopyran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B3051302.png)

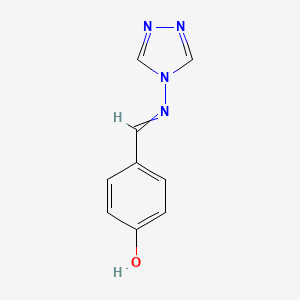

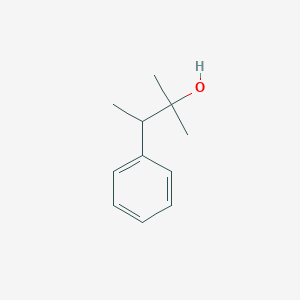


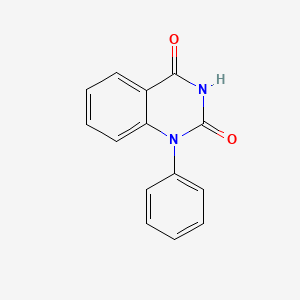
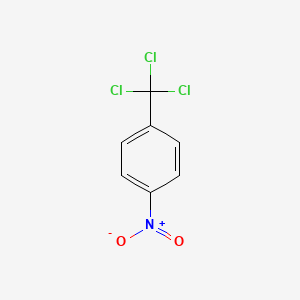
![4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B3051318.png)

